

Comparative Analysis of Calprotectin (S100A8/S100A9) Levels Across Diverse Patient Cohorts

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calprotectin (S100A8/S100A9) protein levels in various patient populations, supported by experimental data. Calprotectin, a heterodimer of S100A8 and S100A9, is a prominent inflammatory marker, and its circulating levels are increasingly recognized for their diagnostic and prognostic value in a range of diseases.[1][2]

Data Presentation: Comparative Calprotectin Levels

The following table summarizes the quantitative data on serum and plasma Calprotectin levels from different studies, offering a comparative view across various patient cohorts and healthy controls.



Patient Cohort	Sample Type	Calprotectin Level (Mean ± SD or Median [IQR])	Healthy Control Level (Mean ± SD or Median [IQR])	Key Findings
Rheumatoid Arthritis (RA)	Serum	2.70 ± 2.08 μg/mL	1.11 ± 0.24 μg/mL	Significantly higher in RA patients. Levels correlate with disease activity.
Osteoarthritis (OA)	Serum	1.18 ± 0.35 μg/mL	1.11 ± 0.24 μg/mL	Levels are comparable to healthy controls and significantly lower than in RA.
Sepsis	Serum	Significantly elevated compared to non-sepsis ICU patients and healthy controls.	Not explicitly quantified in direct comparison within the same study.	High baseline levels in septic patients are associated with increased mortality risk.
Inflammatory Bowel Disease (IBD) - Crohn's Disease	Plasma	0.50 mg/L (95% CI 0.38-0.62)	Not directly compared in this study; non-CD patients had 0.35 mg/L.	Patients with Crohn's Disease show elevated plasma Calprotectin levels.[3]
Colorectal Cancer (CRC)	Fecal	Median 205 μg/g (range 50-2405 μg/g)	Not specified; a cutoff of 50 μg/g is considered normal.	Fecal Calprotectin is significantly elevated in CRC patients and decreases after tumor removal. [4]



Breast Cancer	Serum	Elevated in patients compared to healthy controls (specific values not provided in the search results).	Not specified.	Emerging evidence suggests a role as a biomarker.
Lung Cancer	Serum/Plasma	Implicated in pro- and anti-tumor properties (specific quantitative levels not provided).	Not specified.	Calprotectin is involved in various cellular processes in lung health and disease.[5]

Experimental Protocols: Measurement of Calprotectin

The most common method for quantifying Calprotectin levels in biological samples is the Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The Calprotectin ELISA is a sandwich immunoassay. In this assay, microtiter wells are precoated with a capture antibody specific for the S100A8/S100A9 heterodimer. Standards, controls, and patient samples are added to the wells, and any Calprotectin present is bound by the immobilized antibody. Subsequently, a detection antibody, which is also specific for Calprotectin and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. After a washing step to remove unbound substances, a substrate solution is added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the amount of Calprotectin in the sample.

Step-by-Step ELISA Protocol



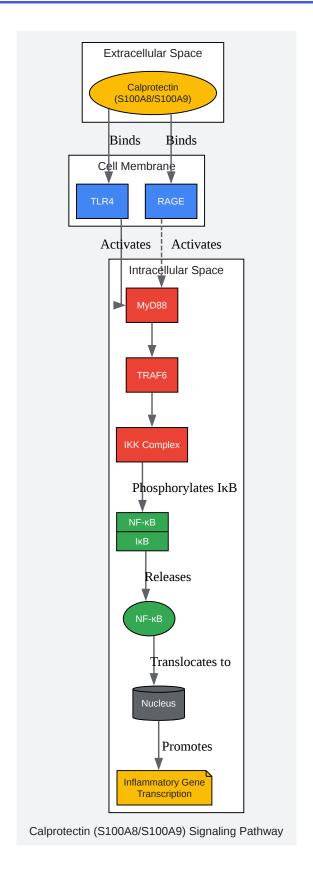
- Reagent Preparation: All reagents, including standards, samples, and buffers, should be brought to room temperature before use. Prepare a standard dilution series according to the kit manufacturer's instructions. Samples (e.g., serum, plasma) may require dilution with the provided assay buffer.
- Plate Preparation: The microplate wells are pre-coated with the capture antibody.
- Sample/Standard Addition: Add 100 μL of each standard, control, and diluted sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.
- First Incubation: Cover the plate with a plate sealer and incubate for a specified time (e.g., 2.5 hours) at room temperature, often with gentle shaking.
- Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 4 times) with 300 μL of wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Addition of Detection Antibody: Add 100 μL of the biotin-conjugated detection antibody to each well.
- Second Incubation: Cover the plate and incubate for a specified time (e.g., 1 hour) at room temperature with gentle shaking.
- Washing: Repeat the washing step as described in step 5.
- Addition of Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP solution to each well.
- Third Incubation: Cover the plate and incubate for a specified time (e.g., 45 minutes) at room temperature with gentle shaking.
- Washing: Repeat the washing step as described in step 5.
- Substrate Addition: Add 100 μL of the TMB substrate solution to each well.
- Fourth Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature in the dark.



- Stopping the Reaction: Add 50 μL of stop solution to each well. This will change the color of the solution in the wells.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
- Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Plot a standard curve of the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Calprotectin in the samples.

Mandatory Visualization Calprotectin (S100A8/S100A9) Signaling Pathway





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Caption: Calprotectin signaling through TLR4 and RAGE receptors.



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